molecular formula C21H25NO2 B5817180 (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE

Cat. No.: B5817180
M. Wt: 323.4 g/mol
InChI Key: MLOOCNRRBDQIHY-UKTHLTGXSA-N
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Description

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a propenamide backbone with tert-butyl and methoxy-methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-(tert-butyl)benzaldehyde with 2-methoxy-5-methylaniline in the presence of a base, followed by a condensation reaction to form the propenamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the propenamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(METHYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-3-[4-(ETHYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-3-[4-(ISOPROPYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15-6-12-19(24-5)18(14-15)22-20(23)13-9-16-7-10-17(11-8-16)21(2,3)4/h6-14H,1-5H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOOCNRRBDQIHY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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